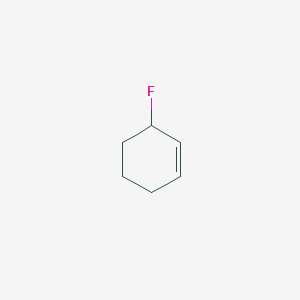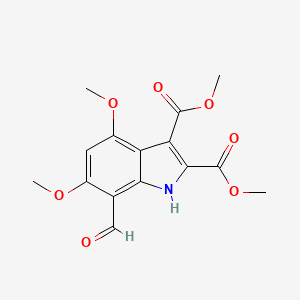![molecular formula C2H4N2O B14064245 N-[(E)-Aminomethylidene]formamide CAS No. 10112-41-1](/img/structure/B14064245.png)
N-[(E)-Aminomethylidene]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-(iminomethyl)- (9CI), also known as formimidic acid, is a derivative of formamide. It is a colorless liquid that is miscible with water and has an ammonia-like odor. This compound is significant in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formamide, N-(iminomethyl)- (9CI) can be synthesized through several methods:
Direct Condensation: This involves the reaction of formamide with formaldehyde under acidic conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently.
Aminolysis of Ethyl Formate: This method involves the reaction of ethyl formate with ammonia to produce formamide, which can then be further reacted to form N-(iminomethyl)- derivatives.
Carbonylation of Ammonia: This industrial method involves the reaction of carbon monoxide with ammonia to produce formamide, which can then be modified to form N-(iminomethyl)- derivatives.
Industrial Production Methods
The industrial production of formamide, N-(iminomethyl)- (9CI) typically involves large-scale synthesis using the carbonylation of ammonia method. This process is efficient and cost-effective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-(iminomethyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form formic acid and other oxidation products.
Reduction: It can be reduced to form methanamine and other reduced derivatives.
Substitution: Formamide, N-(iminomethyl)- (9CI) can undergo substitution reactions where the iminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formic acid and other carboxylic acids.
Reduction: Methanamine and other amines.
Substitution: Various substituted formamides and related compounds.
Aplicaciones Científicas De Investigación
Formamide, N-(iminomethyl)- (9CI) has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of formamide, N-(iminomethyl)- (9CI) involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, leading to the formation of stable complexes. The pathways involved in its action include nucleophilic addition, substitution, and oxidation-reduction reactions .
Comparación Con Compuestos Similares
Formamide, N-(iminomethyl)- (9CI) can be compared with other similar compounds such as:
Dimethylformamide: A more commonly used solvent with higher stability but different reactivity compared to formamide, N-(iminomethyl)- (9CI).
N-Formylformimidic Acid: A compound with similar reactivity but different structural properties, leading to variations in its applications.
Formamide, N-(iminomethyl)- (9CI) is unique due to its specific reactivity and applications in various fields, making it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
10112-41-1 |
|---|---|
Fórmula molecular |
C2H4N2O |
Peso molecular |
72.07 g/mol |
Nombre IUPAC |
N-(aminomethylidene)formamide |
InChI |
InChI=1S/C2H4N2O/c3-1-4-2-5/h1-2H,(H2,3,4,5) |
Clave InChI |
SIVOYXYNAPYGQY-UHFFFAOYSA-N |
SMILES canónico |
C(=NC=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


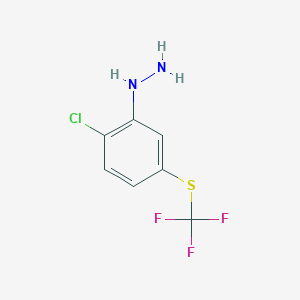
![Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate](/img/structure/B14064172.png)
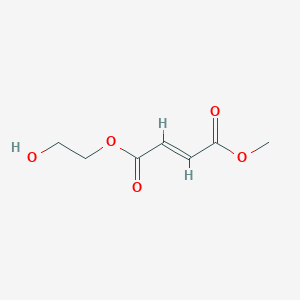
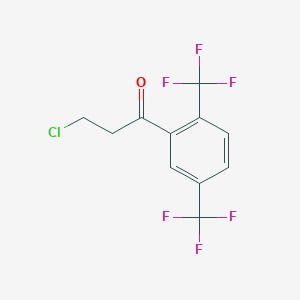
![Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]-](/img/structure/B14064184.png)
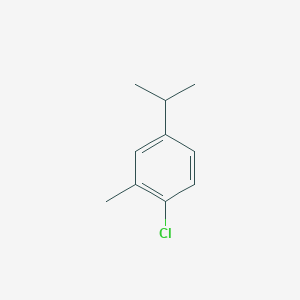
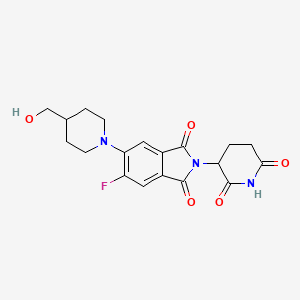
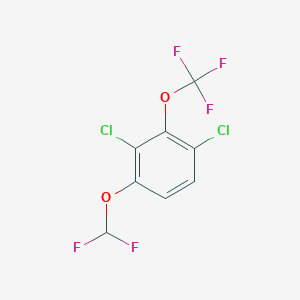
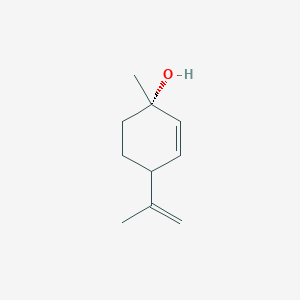
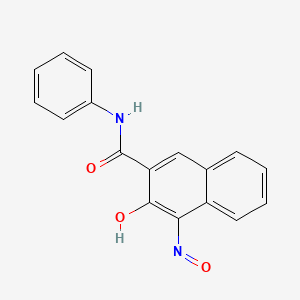
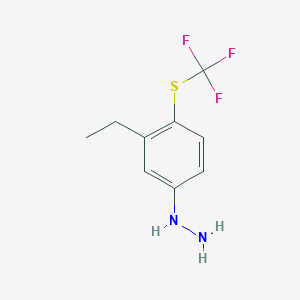
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline](/img/structure/B14064232.png)
